2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane
Overview
Description
“2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
Imidazole is a five-membered planar ring, which is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .Scientific Research Applications
Antimycotic Properties
2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane derivatives have demonstrated significant in vitro activity against dermatophytes, yeast, other fungi, and Gram-positive bacteria. Some compounds in this category have also shown effective activity against Candida albicans in vivo (Heeres & van Cutsem, 1981).
Heme Oxygenase Inhibition
These compounds are notable for their ability to selectively inhibit the heme oxygenase-1 isozyme. This selective inhibition is distinct from other heme oxygenase inhibitors and represents a unique approach to targeting this enzyme (Vlahakis et al., 2006).
Pharmaceutical Analysis
The application of this compound derivatives extends to the pharmaceutical analysis, particularly in the development of ion-selective electrodes for the detection and quantification of drugs like ketoconazole in various samples (Shamsipur & Jalali, 2000).
Polymer Science
In the field of polymer science, derivatives of this compound have been utilized in the synthesis of polymers. These compounds have been a focus in studies concerning the thermal degradation and stability of polymers, providing insights into polymer lifespans and degradation products (Coskun et al., 1998).
properties
IUPAC Name |
1-[3-(1,3-dioxolan-2-yl)phenyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-10(12-15-6-7-16-12)8-11(3-1)14-5-4-13-9-14/h1-5,8-9,12H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRPOPKDBASSCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434169 | |
Record name | 2-[3-(1H-IMIDAZOL-1-YL)PHENYL]-1,3-DIOXOLANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151055-85-5 | |
Record name | 2-[3-(1H-IMIDAZOL-1-YL)PHENYL]-1,3-DIOXOLANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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